4-methoxy-N-[(1Z)-3-oxo-3-(propylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
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Overview
Description
4-methoxy-N-[(1Z)-3-oxo-3-(propylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(1Z)-3-oxo-3-(propylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-methoxy-N-[(1Z)-3-oxo-3-(propylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(1Z)-3-oxo-3-(propylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The furan ring and carbonyl groups may participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((2S)-2-({(1Z)-1-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}amino)-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propyl)propanamide
- Indole derivatives : Known for their diverse biological activities and structural similarities .
Uniqueness
4-methoxy-N-[(1Z)-3-oxo-3-(propylamino)-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide stands out due to its unique combination of a trifluoromethyl group and a furan ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23F3N2O4 |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-methoxy-N-[(Z)-3-oxo-3-(propylamino)-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H23F3N2O4/c1-3-13-29-24(32)21(30-23(31)16-7-9-19(33-2)10-8-16)15-20-11-12-22(34-20)17-5-4-6-18(14-17)25(26,27)28/h4-12,14-15H,3,13H2,1-2H3,(H,29,32)(H,30,31)/b21-15- |
InChI Key |
QTVDOBXGFJAHIP-QNGOZBTKSA-N |
Isomeric SMILES |
CCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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